molecular formula C11H14O B14136361 2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene CAS No. 3794-96-5

2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene

Cat. No.: B14136361
CAS No.: 3794-96-5
M. Wt: 162.23 g/mol
InChI Key: SHZSFIUMTQEXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is naturally found in various essential oils, including basil, nutmeg, and clove oil. It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate. The resulting mixture is then distilled to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the same methylation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic effects make it valuable in various applications .

Properties

CAS No.

3794-96-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methoxy-1-methyl-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C11H14O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-7H,1H2,2-4H3

InChI Key

SHZSFIUMTQEXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.